molecular formula C5H12F3NO3S B1618425 Methanesulfonic acid, trifluoro-, compd. with N-ethylethanamine (1:1) CAS No. 60933-18-8

Methanesulfonic acid, trifluoro-, compd. with N-ethylethanamine (1:1)

Cat. No.: B1618425
CAS No.: 60933-18-8
M. Wt: 223.22 g/mol
InChI Key: BGIBIBGZOYSFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonic acid, 1,1,1-trifluoro-, compd. with N-ethylethanamine (1:1) is an organic compound with the chemical formula C5H13N.CHF3O3S . This compound is a solid, usually appearing as white to light yellow crystals .


Synthesis Analysis

The synthesis of this compound involves organic chemistry methods, such as the reaction of fluorinated alkanes and methanesulfonic acid . Another synthesis method involves the reaction of ETHYL (S)-2- (TRIFLUOROMETHYLSULFONYLOXY)PROPIONATE and Diethylamine .


Molecular Structure Analysis

The molecular formula of this compound is C5H12F3NO3S. For a detailed structural formula, please refer to the original sources .


Physical and Chemical Properties Analysis

This compound is a solid, usually appearing as white to light yellow crystals . It has a molecular weight of 223.22 g/mol. More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Microbial Metabolism and Environmental Impact

Methanesulfonic acid (MSA) plays a significant role in the biogeochemical cycling of sulfur, originating from the oxidation of atmospheric dimethyl sulfide. It serves as a sulfur source for diverse aerobic bacteria but is not utilized by anaerobes. Some methylotrophs can use MSA as a carbon and energy source, with oxidation initiated by methanesulfonate monooxygenase. This highlights MSA's ecological importance and potential in microbial metabolism studies (Kelly & Murrell, 1999).

Chemical Structure and Associations

Research on trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, a compound related to MSA, has provided insights into its self-association and conformational behavior. Studies indicate that it can form cyclic dimers or chain associates through hydrogen bonding, underlining the importance of MSA derivatives in chemical synthesis and understanding molecular interactions (Sterkhova et al., 2014).

Industrial Applications and Challenges

Direct conversion of methane to MSA is a process of significant interest due to its potential to utilize stranded natural gas and produce valuable chemical products. Despite the challenges in methane activation, innovative processes have been developed to convert methane directly to MSA, demonstrating its industrial relevance and the ongoing research to make such processes more efficient (Schüth, 2019).

Advances in Catalysis

Research on the use of MSA in the reductive ring-opening of O-benzylidene acetals showcases its efficiency as a catalyst substitute, emphasizing MSA's role in organic synthesis and its potential to streamline chemical processes (Zinin et al., 2007).

Structural and Spectroscopic Insights

Investigations into the structure and vibrational spectroscopy of MSA have provided valuable information about its hydrogen bonding characteristics in both solid and liquid states. Such studies contribute to a deeper understanding of MSA's physical properties and its interactions at the molecular level (Zhong & Parker, 2018).

Mechanism of Action

Target of Action

N-ethylethanamine;trifluoromethanesulfonic acid, also known as Trifluoromethanesulphonic acid, compound with diethylamine (1:1), primarily targets aromatic compounds . These aromatic compounds play a crucial role in various biochemical reactions, serving as the substrates for the compound’s catalytic activity .

Mode of Action

The compound acts as a superior catalyst for acylation . It facilitates the C- and/or O-acylation reactions of various substrates under mild and neat or forced conditions . The compound’s strong acidity and water-absorbing property allow it to catalyze electrophilic aromatic nitration in almost quantitative yields .

Biochemical Pathways

The compound’s catalytic activity affects the Friedel–Crafts acylation and Fries rearrangement of aromatic compounds . These are efficient methods that result in satisfactory product yields . The compound broadens the use of various substrates in these reactions .

Result of Action

The compound’s action results in the formation of aryl ketones via C-acylation of the aromatic ring , as well as the formation of phenyl esters via O-acylation . These reactions can occur under mild and neat or forced conditions, broadening the use of various substrates .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of water. Its strong acidity and water-absorbing property allow the transformation it catalyzes to reach completion in a short time at room temperature .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Methanesulfonic acid, trifluoro-, compd. with N-ethylethanamine (1:1) involves the reaction between trifluoromethanesulfonic acid and N-ethylethanamine in a 1:1 ratio.", "Starting Materials": [ "Trifluoromethanesulfonic acid", "N-ethylethanamine" ], "Reaction": [ "Add N-ethylethanamine to a flask containing trifluoromethanesulfonic acid", "Stir the mixture at room temperature for several hours", "Filter the resulting solid and wash with cold diethyl ether", "Dry the solid under vacuum to obtain Methanesulfonic acid, trifluoro-, compd. with N-ethylethanamine (1:1)" ] }

CAS No.

60933-18-8

Molecular Formula

C5H12F3NO3S

Molecular Weight

223.22 g/mol

IUPAC Name

diethylazanium;trifluoromethanesulfonate

InChI

InChI=1S/C4H11N.CHF3O3S/c1-3-5-4-2;2-1(3,4)8(5,6)7/h5H,3-4H2,1-2H3;(H,5,6,7)

InChI Key

BGIBIBGZOYSFSC-UHFFFAOYSA-N

SMILES

CCNCC.C(F)(F)(F)S(=O)(=O)O

Canonical SMILES

CC[NH2+]CC.C(F)(F)(F)S(=O)(=O)[O-]

60933-18-8

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanesulfonic acid, trifluoro-, compd. with N-ethylethanamine (1:1)
Reactant of Route 2
Reactant of Route 2
Methanesulfonic acid, trifluoro-, compd. with N-ethylethanamine (1:1)
Reactant of Route 3
Reactant of Route 3
Methanesulfonic acid, trifluoro-, compd. with N-ethylethanamine (1:1)
Reactant of Route 4
Methanesulfonic acid, trifluoro-, compd. with N-ethylethanamine (1:1)
Reactant of Route 5
Reactant of Route 5
Methanesulfonic acid, trifluoro-, compd. with N-ethylethanamine (1:1)
Reactant of Route 6
Methanesulfonic acid, trifluoro-, compd. with N-ethylethanamine (1:1)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.